molecular formula C13H19NO6 B1593156 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid CAS No. 574738-66-2

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid

Cat. No. B1593156
CAS RN: 574738-66-2
M. Wt: 285.29 g/mol
InChI Key: HUJDMSWRGMPHJD-UHFFFAOYSA-N
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Description

“2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” is a chemical compound . It is an impurity of Erlotinib, a drug targeted at EGFR in the treatment of non-small cell lung cancer .


Synthesis Analysis

The synthesis of “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” involves a series of chemical reactions. The residue was purified by column chromatography eluted with a hexane-acetone system to give 2-amino-4, 5-bis- (2-methoxy-ethoxy)-benzoic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” is composed of a benzene ring with two 2-methoxyethoxy groups attached to it .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” include a series of steps such as catalytic hydrogenation reaction .

Scientific Research Applications

Intermediate in Erlotinib Synthesis

This compound is used as an intermediate in the synthesis of Erlotinib . Erlotinib is a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent .

Kinase Inhibitor

The compound is classified as a kinase inhibitor . Kinase inhibitors are a type of drug that blocks certain enzymes known as kinases, which play a key role in cell division and growth. They are often used in the treatment of cancer and inflammation .

Pharmacologically Active Decorated Diazines

The compound is used in the synthesis of pharmacologically active decorated diazines . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs .

Para-Aminobenzoic Acid (PABA) Analogs

The compound is a para-aminobenzoic acid (PABA) analog . Drugs incorporating PABA have shown diverse therapeutic effects, including local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects .

Anticancerous Applications

The compound is used in the production of anticancerous drugs . It is used as an impurity reference material in the production of these drugs .

Mechanism of Action

As an impurity of Erlotinib, “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” may have a similar mechanism of action. Erlotinib is a small tyrosine kinase inhibitor that shows a substantial effect on tumor growth inhibition and animal survival .

Safety and Hazards

When handling “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-amino-4,5-bis(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJDMSWRGMPHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629923
Record name 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid

CAS RN

574738-66-2
Record name 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574738-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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